molecular formula C14H16N4O4 B3892682 ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate

ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate

Cat. No.: B3892682
M. Wt: 304.30 g/mol
InChI Key: KORVKMUVOIVFIA-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate is a synthetic organic compound that belongs to the class of phenoxy acetates. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound’s structure includes an ethyl ester group, a methoxy group, and a triazole moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Esterification: The phenoxy acetic acid derivative is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Coupling Reaction: The triazole ring is then coupled with the esterified phenoxy acetic acid derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the triazole nitrogen can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-[2-hydroxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate.

    Reduction: Formation of 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]ethanol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the production of polymers and resins, where it imparts specific properties such as thermal stability and resistance to microbial degradation.

Mechanism of Action

The mechanism of action of ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate involves its interaction with biological targets such as enzymes and receptors. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with DNA and proteins, leading to its potential anticancer activity.

Comparison with Similar Compounds

Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]butanoate: Similar structure but with a butanoate group instead of an acetate group.

These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-3-21-14(19)8-22-12-5-4-11(6-13(12)20-2)7-17-18-9-15-16-10-18/h4-7,9-10H,3,8H2,1-2H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORVKMUVOIVFIA-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N\N2C=NN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[2-methoxy-4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.